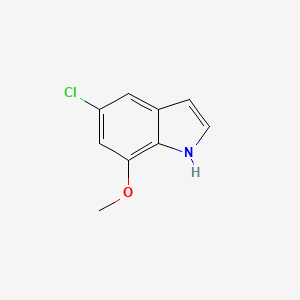
4-Cyclobutoxy-2-fluoro-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutoxy-2-fluoro-phenylamine is an organic compound with the molecular formula C10H12FNO. It is a derivative of phenylamine, where the phenyl ring is substituted with a cyclobutoxy group at the 4-position and a fluorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-2-fluoro-phenylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclobutoxy-2-fluoro-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom or the cyclobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
4-Cyclobutoxy-2-fluoro-phenylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclobutoxy-2-fluoro-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclobutoxy-2-chloro-phenylamine: Similar structure but with a chlorine atom instead of fluorine.
4-Cyclobutoxy-2-bromo-phenylamine: Similar structure but with a bromine atom instead of fluorine.
4-Cyclobutoxy-2-iodo-phenylamine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Cyclobutoxy-2-fluoro-phenylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets .
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
4-cyclobutyloxy-2-fluoroaniline |
InChI |
InChI=1S/C10H12FNO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3,12H2 |
Clé InChI |
GSTKEEINNKDMCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC(=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)




![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)



![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)

